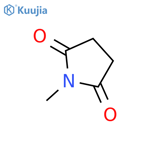

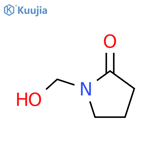

Process for the preparation of N-substituted 2-pyrrolidones with additional product recovery from the distillation residues.

,

European Patent Organization,

,

,